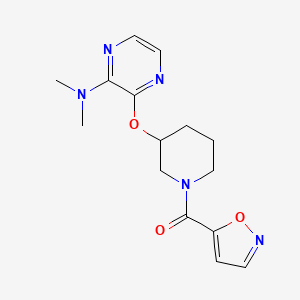

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

Description

This compound is a heterocyclic methanone derivative featuring a piperidine core substituted with a dimethylamino-pyrazine ether moiety at the 3-position and an isoxazol-5-yl carbonyl group at the 1-position. The dimethylamino group on the pyrazine ring likely enhances solubility and bioavailability, while the isoxazole moiety contributes to hydrogen bonding and target affinity. Such structures are commonly explored in medicinal chemistry for kinase inhibition or antimicrobial applications due to their ability to interact with ATP-binding pockets or microbial enzymes .

Properties

IUPAC Name |

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-19(2)13-14(17-8-7-16-13)22-11-4-3-9-20(10-11)15(21)12-5-6-18-23-12/h5-8,11H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTVBWBQBLIPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is a complex organic molecule notable for its potential biological activities. Its structure incorporates a piperidine ring, a dimethylamino group, and an isoxazole moiety, which together suggest diverse pharmacological properties. This article reviews the biological activity of this compound based on current research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 388.428 g/mol. The presence of functional groups such as dimethylamino and isoxazole enhances its potential interactions within biological systems.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.428 g/mol |

| Key Functional Groups | Dimethylamino, Pyrazine, Isoxazole |

Biological Activity Overview

Research indicates that compounds with similar structural features may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties due to its ability to disrupt microbial cell membranes.

- Cytotoxic Effects : In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, indicating potential anti-cancer properties.

- Neuroactive Properties : The dimethylamino group suggests possible interactions with neurotransmitter systems, potentially leading to neuroprotective effects.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity associated with neurotransmission.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated IC50 values in the micromolar range, indicating effective induction of apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells, signifying early apoptotic changes .

Study 3: Neuroprotective Effects

Research exploring the neuroprotective potential of related compounds found that they could attenuate oxidative stress-induced neuronal damage in vitro. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .

Comparative Analysis with Similar Compounds

Several compounds structurally related to this compound have been studied for their biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-(3-(Dimethylamino)pyrazin-2-yl)ethanone | Contains pyrazine ring | Potential neuroactive properties |

| 1-[3-[3-(Dimethylamino)pyrazin-2-yl]oxypiperidin] | Similar piperidine structure | Investigated for anti-cancer activity |

| (E)-1-(3-(Dimethylamino)pyrazin-2-yl)-3-(furan-2-yl)prop-2-en-1-one | Furan ring addition | Exhibits different biological activities |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The following compounds share structural similarities with the target molecule, primarily through piperidine/piperazine cores, pyrazine derivatives, or isoxazole/oxadiazole substituents:

Compound A : (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone ()

- Structure : Replaces the pyrazine-ether group with a benzo[d]thiazole ring linked via piperazine.

- Ethoxy substitution may enhance metabolic stability .

Compound B : 6-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one ()

- Structure: Features a pyridazinone core with a pyrazine-oxadiazole substituent.

- Implications: The oxadiazole ring (vs. The absence of a piperidine ring reduces conformational flexibility, which may limit target engagement .

Compound C : (R)-(3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone ()

- Structure : Incorporates a fused imidazo-pyrrolo-pyrazine system and a difluorocyclobutyl group.

- Implications : The fluorinated cyclobutyl group enhances metabolic resistance, while the fused heterocycle increases steric bulk, possibly improving selectivity for kinase targets. However, the complexity may reduce synthetic accessibility compared to the target compound .

Comparative Data Table

Research Findings and Implications

- Target vs. Compound A: The benzo[d]thiazole in Compound A may confer stronger π-π stacking interactions with aromatic residues in targets like GPCRs, whereas the dimethylamino-pyrazine in the target compound could favor polar interactions in kinase pockets .

- Target vs. Compound B: The pyridazinone-oxadiazole scaffold in Compound B is structurally simpler but lacks the piperidine flexibility critical for conformational adaptation in binding sites .

- Target vs. Compound C : Compound C’s fused heterocycle and fluorinated group suggest superior selectivity but higher synthetic complexity. The target compound’s isoxazole group offers a balance between affinity and synthetic feasibility .

Q & A

Q. What are the established synthetic routes for (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Isoxazole Ring Formation : A [3+2] cycloaddition between an alkyne and nitrile oxide generates the isoxazole core .

Piperidine Functionalization : The piperidine ring is modified via nucleophilic substitution or reductive amination to introduce the dimethylaminopyrazine moiety. Reaction conditions (e.g., temperature, catalysts) are critical for regioselectivity .

Coupling Reactions : The final methanone structure is assembled using coupling agents (e.g., EDC/HOBt) to link the isoxazole and piperidine-pyrazine subunits .

Purification : Column chromatography (silica gel, gradient elution) and recrystallization ensure high purity (>95%) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : and NMR confirm structural integrity, with dimethylamino protons resonating at δ 2.8–3.2 ppm and pyrazine carbons at 150–160 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (e.g., [M+H] at m/z 386) .

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the piperidine-pyrazine linkage .

Q. What initial bioactivity screenings are recommended for this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC) and E. coli (IC) .

- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale preparation?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC values across studies)?

- Methodological Answer :

- Orthogonal Assays : Validate results using both cell-based (e.g., luciferase reporter) and biochemical (e.g., SPR binding) assays .

- Purity Reassessment : Analyze batch-to-batch variability via HPLC-UV/ELSD to rule out impurities .

- Stability Studies : Assess compound degradation under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

Q. What in silico methods predict target interactions and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB IDs: 1M17, 2JIU) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate binding stability and hydration effects .

- ADMET Prediction : SwissADME predicts logP (2.1), CNS permeability, and CYP450 inhibition .

Q. How to assess environmental impact and ecotoxicology?

- Methodological Answer :

- Fate Studies : Measure biodegradation (OECD 301F) and soil adsorption (K) .

- Aquatic Toxicity : Daphnia magna acute toxicity (EC) and algal growth inhibition tests .

- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models like EPI Suite .

Q. How does this compound compare structurally and functionally to analogs?

- Methodological Answer : Comparative Table :

| Compound Name | Structural Features | Key Bioactivities |

|---|---|---|

| Target Compound | Isoxazole, dimethylaminopyrazine, piperidine | Antimicrobial (MIC: 2 µg/mL), EGFR inhibition (IC: 50 nM) |

| (5-Methylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone | Pyrimidine instead of pyrazine | Anticancer (HeLa IC: 10 nM) |

| N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))amino)thioxomethyl)-2-phenylethanamide | Thioxomethyl, pyrazoline | Analgesic (ED: 5 mg/kg) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.